

2-(p-Tolyl)oxazole CAS number and molecular weight

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Compound of Interest

Compound Name: 2-(p-Tolyl)oxazole

Cat. No.: B1281263

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Technical Guide: 2-(p-Tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(p-tolyl)oxazole**, a heterocyclic aromatic organic compound. The document details its chemical properties, synthesis methodologies, and potential biological significance, drawing upon data for the broader class of 2-aryloxazoles where specific information for the title compound is limited.

Core Compound Information

2-(p-Tolyl)oxazole, also known as 2-(4-methylphenyl)oxazole, is a derivative of oxazole featuring a p-tolyl substituent at the second position. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |
|-------------------|-----------------------------------|-----------|
| CAS Number | 62882-04-6 | [1] |
| Molecular Formula | C ₁₀ H ₉ NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Purity | Typically ≥95% | [1] |

Synthesis of 2-Aryloxazoles: An Exemplary Protocol

While a specific, detailed experimental protocol for the synthesis of **2-(p-tolyl)oxazole** is not readily available in peer-reviewed literature, several general methods for the synthesis of 2-aryloxazoles are well-established. The Robinson-Gabriel synthesis, which involves the cyclization of α -acylamino ketones, is a common and versatile approach. Below is an illustrative protocol for a related compound that can be adapted for the synthesis of **2-(p-tolyl)oxazole**.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of **2-(p-tolyl)oxazole** via the Robinson-Gabriel method.

Detailed Experimental Protocol (Adapted from general procedures):

- **Acylation:** To a solution of the appropriate α -amino ketone hydrochloride in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, p-toluoyl chloride is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α -(p-toluamido) ketone.
- **Cyclodehydration:** The crude intermediate is dissolved in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The mixture is heated to induce cyclization and dehydration. The reaction progress is monitored by TLC.
- **Purification:** Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the pure **2-(p-tolyl)oxazole**.

Biological Activity and Drug Development Potential of 2-Aryloxazoles

While specific biological data for **2-(p-tolyl)oxazole** is scarce, the oxazole moiety is a recognized pharmacophore present in numerous biologically active compounds.[2] Derivatives of oxazole have demonstrated a wide range of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2]

The biological activity of substituted oxazoles is often attributed to their ability to participate in various non-covalent interactions with biological targets. The substitution pattern on the oxazole ring plays a crucial role in determining the compound's specific biological effects.[2] For instance, certain 2,4,5-trisubstituted oxazole derivatives have shown promising antiproliferative activity against various cancer cell lines.[3]

Potential Signaling Pathway Involvement (Hypothetical)

Given the known activities of other oxazole-containing compounds, it is plausible that 2-aryloxazoles could interact with various signaling pathways implicated in disease. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for many small-molecule drugs.

Caption: A hypothetical mechanism where **2-(p-tolyl)oxazole** inhibits a kinase cascade.

Spectroscopic Data

While comprehensive, published spectroscopic data for **2-(p-tolyl)oxazole** is not readily available, some suppliers indicate the availability of NMR, HPLC, and LC-MS data.[1] For structurally related compounds like 2,5-di-p-tolyl-1,3,4-oxadiazole, NMR and IR spectra are publicly accessible.[4] Researchers are advised to acquire and interpret spectroscopic data for their synthesized or procured **2-(p-tolyl)oxazole** to confirm its identity and purity.

Safety and Handling

Specific safety data for **2-(p-tolyl)oxazole** is not extensively documented. However, based on the safety information for related compounds such as 5-(p-tolyl)oxazole, caution should be exercised when handling this chemical. It may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

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